
Fumonisin FP1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.
Análisis De Reacciones Químicas
Hydrolytic Reactions
Fumonisins undergo hydrolytic cleavage under alkaline conditions. For example:
-
FB1 hydrolysis : The tricarballylic acid side chains of fumonisin B1 (FB1) are cleaved to form hydrolyzed fumonisin B1 (HFB1) or aminopentol (AP1) via base-catalyzed reactions .
-
Modified forms : N-(1-deoxy-D-fructos-1-yl)-fumonisin B1 (NDF-FB1), a modified FB1, releases FB1 in vivo through hydrolysis in rats .
While FP1 is not explicitly described, analogous reactions likely apply to other fumonisin derivatives.
Enzymatic Interactions
Fumonisins competitively inhibit ceramide synthase (CerS) due to structural similarity to sphingoid bases:
-
Mechanism : The aminopentol moiety of FB1 binds to CerS’s sphinganine site, while tricarballylic acid groups interact with the fatty acyl-CoA binding site .
-
Acylation : Hydrolyzed FB1 (AP1) acts as a CerS substrate, forming N-palmitoyl-AP1, a potent CerS inhibitor .
This suggests FP1 may similarly disrupt sphingolipid metabolism if structurally analogous.
Detoxification Strategies
Studies on FB1 detoxification provide insights into potential reactions involving FP1:
-
Thermal treatment : Protocatechuic acid (PCA) removes 71.43% of FB1 at 80°C for 2 hours .
-
Binding agents : Anti-FB1 monoclonal antibodies reduce toxicity by 25.9% in embryonated eggs .
These methods could theoretically extend to FP1, though experimental validation is needed.
Structural Modifications
Key structural features influencing fumonisin reactivity include:
Feature | Role in Reactivity |
---|---|
Tricarballylic acid groups | Participate in hydrolysis and metal chelation . |
Aminopentol backbone | Mimics sphingoid bases, enabling enzyme inhibition . |
FP1’s reactivity would depend on its functional groups and backbone structure.
Research Gaps
No peer-reviewed studies directly address FP1’s chemical reactions. Current knowledge relies on extrapolation from FB1 and its derivatives. Future work should:
-
Characterize FP1’s stability under varying pH/temperature.
-
Evaluate its interaction with detoxifying agents (e.g., PCA).
-
Assess enzymatic kinetics with CerS homologs.
Propiedades
Número CAS |
182063-58-7 |
---|---|
Fórmula molecular |
C39H62NO16+ |
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |
Clave InChI |
PUBXIIADYBXHSN-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canónico |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Sinónimos |
fumonisin FP(1) fumonisin FP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.